N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (C₂O₂N₂) core with two distinct substituents. The N1 side chain features a 2-(furan-2-yl)ethyl group linked to a 4-(4-methoxyphenyl)piperazine moiety, while the N2 position is substituted with a pyridin-3-ylmethyl group.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-33-21-8-6-20(7-9-21)29-11-13-30(14-12-29)22(23-5-3-15-34-23)18-28-25(32)24(31)27-17-19-4-2-10-26-16-19/h2-10,15-16,22H,11-14,17-18H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJZWVJTNMLHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 414.5 g/mol. It features a complex structure that includes a furan ring, piperazine moiety, and oxalamide functional groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 877633-52-8 |
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its efficacy against different cancer cell lines, demonstrating promising results in vitro.
Neuropharmacological Effects
The compound's piperazine component suggests potential activity at serotonin receptors, particularly the 5-HT_1A receptor. Binding affinity studies reveal that related compounds can exhibit low nanomolar affinity for these receptors, implicating their role in modulating neurotransmission and possibly treating disorders such as anxiety and depression .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring and the introduction of various substituents on the furan and pyridine components can significantly influence receptor binding and pharmacological profiles. For example:
- Piperazine Modifications : Altering the substituents on the piperazine can enhance receptor selectivity.
- Furan Ring Variations : Different furan derivatives may improve solubility and bioavailability.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on similar oxalamide derivatives showed that they possess significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range . This suggests that this compound could exhibit comparable or enhanced activity.
- Binding Affinity : In experiments assessing binding affinity to serotonin receptors, compounds structurally related to this oxalamide demonstrated high affinities (K_i values ranging from 0.5 nM to 21.3 nM), indicating a strong interaction with the 5-HT_1A receptor .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has also been explored, particularly regarding acetylcholinesterase (AChE). Compounds with similar structures have shown promising AChE inhibitory activity, which could be beneficial for treating neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Comparison with Similar Oxalamide and Piperazine-Containing Compounds
The compound belongs to a broader class of oxalamides and piperazine derivatives, which exhibit diverse biological and functional properties. Below is a comparative analysis with key analogs:
Structural Analogues in Flavor Enhancement
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Structure: Differs in the N1 substituent (2,4-dimethoxybenzyl vs. furan-piperazine) and N2 group (pyridin-2-yl vs. pyridin-3-yl). Activity: Potent umami agonist with 10–50 µM EC₅₀ in receptor assays; used to replace monosodium glutamate (MSG) in food products . Regulatory Status: Approved globally (FEMA 4233) . Metabolism: Shows <50% inhibition of CYP3A4 at 10 µM, indicating favorable metabolic stability .
- Target Compound Inferred Activity: The pyridin-3-ylmethyl group may alter receptor binding compared to S336’s pyridin-2-yl moiety. The 4-methoxyphenylpiperazine could enhance solubility or CNS penetration, common in psychoactive agents . Predicted Metabolism: Piperazine and furan groups may influence CYP interactions, but low inhibition is likely, as seen in S336 and S5456 (51% CYP3A4 inhibition initially, later deemed non-significant) .
Piperazine-Thiazole Derivatives ()
Compounds such as 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) share the 4-methoxyphenylpiperazine moiety but incorporate thiazole rings instead of oxalamide cores.
- Molecular Weight : 422.54 vs. ~480 (estimated for the target compound).
- Activity : Designed as MMP inhibitors for anti-inflammatory applications, highlighting the versatility of piperazine groups in drug design .
Antimicrobial Oxalamides ()
The GMC series (e.g., GMC-5: N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide) demonstrates that oxalamides with aromatic/heterocyclic substituents can exhibit antimicrobial activity. However, the target compound’s furan and pyridine groups may confer distinct target specificity.
Table 1: Comparative Analysis of Selected Compounds
Preparation Methods
Preparation of 4-(4-Methoxyphenyl)piperazine
The piperazine ring is synthesized via cyclization of 1,2-diaminoethane derivatives with aryl halides. A typical protocol involves:
- Buchwald-Hartwig coupling of 4-bromoanisole with piperazine under palladium catalysis.
- Purification via recrystallization from ethanol, yielding white crystals (m.p. 98–100°C).
Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Bromoanisole | 10 mmol | Toluene | 110°C | 24 h | 85% |
| Piperazine | 12 mmol | ||||
| Pd(OAc)₂ | 0.1 eq |
Synthesis of 2-(Furan-2-yl)ethylamine
This intermediate is prepared through:
- Friedel-Crafts alkylation of furan with 2-bromoethylamine hydrobromide.
- Reductive amination using sodium cyanoborohydride to stabilize the amine group.
Key Data
- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=C furan).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.38 (d, 1H, furan), 6.32 (m, 2H, furan), 3.12 (t, 2H, CH₂NH₂).
Preparation of Pyridin-3-ylmethylamine
Derived from pyridine-3-carbaldehyde via:
- Leuckart reaction with ammonium formate and formic acid.
- Isolation by distillation under reduced pressure (b.p. 94–96°C).
Oxalamide Coupling Strategies
The oxalamide bond is formed via two primary methods:
Stepwise Amidation Using Oxalyl Chloride
- First Amidation : React 2-(furan-2-yl)ethylamine with oxalyl chloride in dichloromethane at 0°C.
- Second Amidation : Introduce pyridin-3-ylmethylamine to the intermediate acyl chloride.
Optimized Conditions
| Step | Reagent | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| 1 | Oxalyl chloride | CH₂Cl₂ | 0°C | 1 h | 78% |
| 2 | Pyridin-3-ylmethylamine | THF | RT | 4 h | 65% |
Challenges : Over-reaction at elevated temperatures leads to dimerization.
One-Pot Coupling Using Diethyl Oxalate
An alternative route employs diethyl oxalate under basic conditions:
- Simultaneous reaction of both amines with diethyl oxalate in toluene.
- Base-mediated deprotection (e.g., NaOH) to hydrolyze ethyl esters.
Reaction Profile
- Solvent : Toluene
- Catalyst : Iodine (20 mol%)
- Oxidant : tert-Butyl hydroperoxide (TBHP, 4 eq)
- Yield : 72% (combined)
Mechanistic Insights and Side Reactions
The coupling mechanism proceeds through a radical pathway under oxidative conditions (Figure 2):
- Initiation : TBHP generates tert-butoxy radicals, abstracting hydrogen from the amine.
- Propagation : Radical intermediates couple with oxalate esters.
- Termination : Formation of the oxalamide bond and release of H₂O.
Side Products :
Purification and Characterization
The crude product is purified via:
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
- Recrystallization from ethanol/water (4:1).
Analytical Data
- ¹³C NMR (DMSO-d₆) : δ 167.8 (C=O), 159.6 (C=O oxalamide), 44.4 (piperazine CH₂).
- HRMS (ESI) : m/z 464.2152 [M+H]⁺ (calc. 464.2158).
Scale-Up Considerations and Industrial Relevance
Critical Parameters :
- Solvent choice : Ethyl acetate minimizes side reactions compared to DMSO.
- Catalyst loading : >20 mol% iodine reduces reaction time but increases cost.
Environmental Impact :
- Waste streams contain iodinated byproducts, necessitating ion-exchange treatment.
Q & A
Q. What are the key synthetic steps and reagents for preparing this compound?
The synthesis involves multi-step coupling reactions. A typical pathway includes:
- Step 1 : Activation of carboxylic acid intermediates using carbodiimides (e.g., DCC) and HOBt to form reactive intermediates.
- Step 2 : Sequential coupling of the furan-2-yl and 4-(4-methoxyphenyl)piperazine moieties to the ethyl backbone.
- Step 3 : Final oxalamide bond formation between the pyridin-3-ylmethyl amine and the activated carbonyl group. Purification is achieved via column chromatography or crystallization under inert conditions .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : To confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form.
- HPLC : Ensures purity (>95%) by quantifying residual solvents or byproducts .
Q. What preliminary biological screening assays are recommended?
- In vitro binding assays : Radioligand displacement studies (e.g., using tritiated ligands) to assess affinity for serotonin/dopamine receptors.
- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells to evaluate baseline toxicity.
- Enzyme inhibition screens : Test against kinases or proteases due to the oxalamide group’s chelating potential .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Parameter tuning : Maintain temperatures between 0–5°C during exothermic coupling steps to minimize side reactions.
- Catalyst selection : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling of aromatic groups (if applicable).
- Solvent systems : Optimize polar aprotic solvents (e.g., DMF or DCM) with controlled water content to stabilize intermediates.
- Automation : Employ continuous flow reactors for precise control of residence time and mixing efficiency .
Q. How to address contradictory data in receptor binding affinity studies?
Contradictions may arise from assay conditions (e.g., pH, ion concentration). Mitigation strategies include:
- Orthogonal validation : Combine surface plasmon resonance (SPR) for kinetic analysis with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters.
- Molecular docking : Use Schrödinger Suite or AutoDock to simulate interactions with receptor isoforms (e.g., 5-HT1A vs. 5-HT2A).
- Species-specific assays : Compare human vs. rodent receptor subtypes to clarify translational relevance .
Q. What structural analogs inform SAR for this compound?
Key analogs and their modifications (see table below):
| Analog Structure | Modifications | Impact on Activity |
|---|---|---|
| Replacement of furan with thiophene | Increased lipophilicity | Enhanced CNS penetration |
| Substitution of 4-methoxyphenyl | Reduced metabolic oxidation | Improved pharmacokinetic half-life |
| Pyridin-3-ylmethyl to benzyl | Altered steric bulk | Lower affinity for σ receptors |
Q. How to design stability studies under physiological conditions?
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours.
- Metabolic stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots.
- LC-MS/MS analysis : Track degradation products and quantify half-life .
Methodological Notes
- Data contradictions : Emphasize reproducibility via triplicate assays and blinded analysis.
- Advanced modeling : Leverage Gaussian for DFT calculations to predict electronic effects of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
